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Cat. No.: B11826620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Functions of Amino-PEG7-acid
Linkers
The Amino-PEG7-acid linker is a heterobifunctional molecule integral to modern

bioconjugation and drug development. It possesses a primary amine group at one terminus

and a carboxylic acid at the other, separated by a seven-unit polyethylene glycol (PEG) chain.

This discrete PEG (dPEG®) linker offers a precisely defined length, which ensures batch-to-

batch consistency and reproducibility in the synthesis of complex biomolecules, a significant

advantage over traditional polydisperse PEG linkers.[1]

The primary functions of the Amino-PEG7-acid linker are to:

Improve Solubility and Reduce Aggregation: The hydrophilic nature of the PEG chain

enhances the aqueous solubility of hydrophobic molecules to which it is conjugated. This is

particularly crucial for the formulation and delivery of poorly soluble drugs.[2]

Enhance Pharmacokinetic Properties: PEGylation, the process of attaching PEG chains to

molecules, is a well-established strategy to extend the in-vivo circulation half-life of

therapeutic agents. The PEG chain increases the hydrodynamic radius of the molecule,

which reduces renal clearance and protects it from enzymatic degradation.[3][4]
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Reduce Immunogenicity: The PEG linker can mask epitopes on the surface of protein-based

drugs, reducing their recognition by the immune system and thereby lowering the risk of an

immunogenic response.

Provide a Flexible Spacer: The PEG7 chain acts as a flexible spacer arm, minimizing steric

hindrance between the conjugated molecules. This is critical in applications like antibody-

drug conjugates (ADCs) and PROTACs, where the linker must allow for the independent

function of both the targeting and effector moieties.[5]

Data Presentation: Physicochemical Properties
Property Value Reference

Molecular Weight 397.46 g/mol

Molecular Formula C17H35NO9

While specific quantitative data on the impact of the Amino-PEG7-acid linker on drug solubility

and half-life is often dependent on the specific conjugate, the following table provides

illustrative examples of the effects of PEGylation in general.

Parameter
Unconjugated
Molecule

PEGylated
Conjugate

Fold
Improvement

Reference

Aqueous

Solubility (SN38)
< 1 µg/mL

~400-1000

µg/mL (with

multi-arm PEG)

400-1000x

Half-life (AD-114

i-body in mice)
0.18 h

7.77 h (with

PA600, a PEG

mimetic)

~43x

Conformational

Stability (WW

domain protein)

-

+0.30 to 0.74

kcal/mol (with

various PEG

linkers)

-
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Protocol 1: Synthesis of Amino-PEG7-acid Linker
The synthesis of Amino-PEG7-acid can be achieved through a multi-step process, often

starting from a protected amino-PEG alcohol. A general synthetic approach is outlined below.

Workflow for Amino-PEG7-acid Synthesis

Boc-Protected Amino-PEG7-alcohol

Oxidation of Alcohol to Carboxylic Acid

e.g., Jones oxidation

Deprotection of Boc Group

e.g., Trifluoroacetic acid

Amino-PEG7-acid

Click to download full resolution via product page

Caption: General synthetic workflow for Amino-PEG7-acid.

Detailed Method:

Oxidation: A Boc-protected amino-PEG7-alcohol is dissolved in a suitable organic solvent

like acetone. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added

dropwise at 0°C. The reaction is stirred for several hours at room temperature and monitored

by thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched, and

the product is extracted.

Purification: The crude product is purified by column chromatography on silica gel to yield the

Boc-protected Amino-PEG7-acid.
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Deprotection: The purified Boc-protected linker is dissolved in a solution of trifluoroacetic

acid (TFA) in dichloromethane (DCM). The reaction is stirred at room temperature for a few

hours.

Isolation: The solvent is removed under reduced pressure, and the resulting Amino-PEG7-
acid is typically purified by recrystallization or precipitation.

Protocol 2: Conjugation of Amino-PEG7-acid to a
Protein via Amide Bond Formation
This protocol describes the conjugation of the carboxylic acid moiety of the linker to primary

amines (e.g., lysine residues) on a protein.

Workflow for Protein Conjugation
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Amino-PEG7-acid

Activation of Carboxylic Acid
(EDC/NHS)

Amino-PEG7-NHS ester

Amide Bond Formation

Protein with Lysine Residues

Protein-PEG7-Amine Conjugate

Purification
(e.g., SEC)

Purified Conjugate
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Caption: Workflow for conjugating Amino-PEG7-acid to a protein.

Detailed Method:

Reagent Preparation:

Dissolve the Amino-PEG7-acid linker in an anhydrous organic solvent such as

dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration (e.g.,
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100 mM).

Prepare fresh solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-

hydroxysuccinimide (NHS) or sulfo-NHS in the same anhydrous solvent at a similar

concentration.

Prepare the protein solution in an amine-free buffer (e.g., phosphate-buffered saline, PBS)

at a pH of 7.2-8.0.

Activation of the Linker:

In a microcentrifuge tube, combine 1 equivalent of the Amino-PEG7-acid solution with

1.1-1.5 equivalents of EDC and NHS (or sulfo-NHS).

Incubate the mixture at room temperature for 15-30 minutes to generate the active NHS

ester.

Conjugation to Protein:

Add the activated Amino-PEG7-NHS ester solution to the protein solution. A typical

starting molar ratio is a 10- to 50-fold molar excess of the linker to the protein.

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with

gentle stirring.

Quenching and Purification:

Quench the reaction by adding a small amount of an amine-containing buffer like Tris-HCl

to a final concentration of about 50 mM to consume any unreacted NHS esters.

Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or

dialysis.

Characterization:

Confirm the conjugation and determine the degree of labeling (DOL) using techniques

such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis

spectroscopy.
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Application in PROTACs and Signaling Pathway
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a

target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the target protein by the proteasome. The linker in a PROTAC is a critical

component that dictates the formation and stability of the ternary complex (Target Protein-

PROTAC-E3 Ligase). The Amino-PEG7-acid linker can be utilized in the synthesis of

PROTACs, providing the necessary spacing and flexibility.

PROTAC-Mediated Protein Degradation Pathway

Ternary Complex Formation

Ubiquitination and Degradation

PROTAC
(with PEG7 linker)

Target:PROTAC:E3
Ternary ComplexTarget Protein

E3 Ligase

Ubiquitinated
Target Protein

Ub Transfer

Ubiquitin 26S Proteasome Degraded Peptides

Click to download full resolution via product page

Caption: PROTAC mechanism of action leading to target protein degradation.

Application in Antibody-Drug Conjugates (ADCs)
and Cellular Uptake
ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent

cytotoxic payload. The linker plays a crucial role in the stability of the ADC in circulation and the
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efficient release of the payload within the target cancer cell. The Amino-PEG7-acid linker can

be incorporated into ADC design to improve solubility and stability.

ADC
(with PEG7 linker)
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Internalization
(Endocytosis)

Endosome
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Payload Release

Cytotoxic Payload

Cell Death
(Apoptosis)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b11826620?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11826620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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